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Compound of Interest

Compound Name: 4-Aminophenylalanine

Cat. No.: B1267222 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic data for 4-

Amino-L-phenylalanine, a non-canonical aromatic amino acid. Its unique structure makes it a

valuable tool in pharmaceutical development, biochemical research, and protein engineering,

where it can be used as a fluorescent probe or a building block for novel peptides and proteins.

[1] This document outlines key quantitative data, detailed experimental protocols for its

characterization, and logical workflows for its analysis.

Spectroscopic Data Summary
The following tables summarize the essential spectroscopic data for 4-Amino-L-phenylalanine.

Data for the parent amino acid, L-phenylalanine, is included for comparative purposes where

specific experimental data for the 4-amino derivative is not readily available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is fundamental for elucidating the chemical structure of 4-Amino-L-

phenylalanine. The addition of an amino group to the phenyl ring significantly influences the

chemical shifts of the aromatic protons and carbons compared to L-phenylalanine.

Table 1: ¹H NMR Spectroscopic Data (Data for L-phenylalanine is from a 500 MHz spectrum in

H₂O)
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Proton Assignment

4-Amino-L-

phenylalanine

(Estimated δ, ppm)

L-phenylalanine (δ,

ppm)
Multiplicity

Hα ~3.9 - 4.1 3.98
Doublet of doublets

(dd)

Hβ ~3.0 - 3.3 3.11, 3.27 Multiplet (m)

Aromatic H (ortho to -

CH₂)
~7.0 - 7.2 7.37 Multiplet (m)

Aromatic H (ortho to -

NH₂)
~6.6 - 6.8 7.37 Multiplet (m)

Note: Specific, high-resolution peak assignments for 4-Amino-L-phenylalanine were not

available in the cited literature. The estimated shifts are based on general principles of

substituent effects on aromatic rings.

Table 2: ¹³C NMR Spectroscopic Data (Data for L-phenylalanine is from a 125 MHz spectrum in

H₂O)
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Carbon Assignment
4-Amino-L-phenylalanine

(Expected δ, ppm)
L-phenylalanine (δ, ppm)

C=O (Carboxyl) ~175 - 178 174.3

Cα ~55 - 58 56.1

Cβ ~37 - 40 37.9

Aromatic C (quaternary, C-

CH₂)
~125 - 128 137.2

Aromatic C (quaternary, C-

NH₂)
~145 - 148 -

Aromatic C (ortho to -CH₂) ~130 - 132 129.3

Aromatic C (ortho to -NH₂) ~115 - 118 128.5

Aromatic C (para to -CH₂) - 126.9

Note: Specific experimental data for 4-Amino-L-phenylalanine was not found. Expected shifts

are predicted based on the known electronic effects of an amino substituent.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through

fragmentation analysis.

Table 3: Mass Spectrometry Data

Parameter Value Source

Molecular Formula C₉H₁₂N₂O₂ [1]

Molecular Weight 180.20 g/mol [1]

Monoisotopic Mass 180.089877630 Da [1]

Key Fragments (m/z)
180 [M]⁺, 136 [M-COOH]⁺, 107

[C₇H₉N]⁺, 106 [C₇H₈N]⁺

Predicted based on

Phenylalanine fragmentation[2]
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The

spectrum of an amino acid is characterized by vibrations of the amino group (NH₃⁺),

carboxylate group (COO⁻), and the side chain.

Table 4: Key IR Absorption Bands (Comparative data from L-phenylalanine)[3][4]

Vibrational Mode
Expected Wavenumber

(cm⁻¹)
Functional Group

N-H Stretch 3200 - 3400 (m) Primary amine (-NH₂)

N-H Stretch (zwitterion) 3000 - 3200 (s, br) Ammonium (-NH₃⁺)

C-H Stretch (aromatic) 3000 - 3100 (m) Aromatic Ring

C-H Stretch (aliphatic) 2850 - 3000 (m) -CH₂- and -CH-

C=O Stretch (zwitterion) 1580 - 1610 (s)
Carboxylate (COO⁻),

asymmetric

N-H Bend (zwitterion) 1500 - 1550 (s) Ammonium (-NH₃⁺)

C=C Stretch 1500 - 1600 (m) Aromatic Ring

C-O Stretch 1300 - 1420 (s)
Carboxylate (COO⁻),

symmetric

C-N Stretch 1250 - 1335 (s) Aromatic Amine

C-H "oop" Bend 800 - 860 (s) para-disubstituted aromatic

UV-Visible Spectroscopy
The aromatic ring in 4-Amino-L-phenylalanine acts as a chromophore. The presence of the

electron-donating amino group on the phenyl ring causes a significant red-shift (bathochromic

shift) in the absorption maxima compared to L-phenylalanine.

Table 5: UV-Visible Absorption Data
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Parameter 4-Amino-L-phenylalanine
L-phenylalanine (for

comparison)

λmax
~230-240 nm and ~280 nm

(predicted)
~198 nm, ~258 nm[5]

Note: The predicted absorption maxima are based on the known red-shift effect of an amino

substituent on the phenyl ring, similar to the shift observed between phenylalanine and

tyrosine.[6] The electronic transitions for a related compound, 4-cyanophenylalanine, are red-

shifted compared to phenylalanine, supporting this prediction.[7]

Experimental Protocols
The following sections provide detailed methodologies for acquiring the spectroscopic data

presented above. These protocols are based on established techniques for amino acid

analysis.

NMR Spectroscopy Protocol (¹H and ¹³C)
Sample Preparation: Dissolve 10-50 mg of 4-Amino-L-phenylalanine in 0.5-0.7 mL of

deuterium oxide (D₂O).[8] For enhanced solubility or to study pH effects, small aliquots of

DCl or NaOD can be used to adjust the pH.[8]

Internal Standard: For quantitative NMR (qNMR), add a known concentration of an internal

standard such as terephthalic acid or sulfoisophthalic acid.[9]

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a

spectrometer (e.g., 400 MHz or higher).

¹H NMR: Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of

1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-

noise ratio.

¹³C NMR: Use a standard 1D pulse program with proton decoupling.[8] Typical parameters

include a spectral width of 0-200 ppm, a relaxation delay of 2 seconds, and a larger

number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.[8]
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Data Processing: Process the raw data (FID) with Fourier transformation. Reference the

spectra using the residual solvent peak or an internal standard.

Mass Spectrometry Protocol (ESI-MS)
Sample Preparation: Prepare a stock solution of the sample in an organic solvent like

methanol or acetonitrile, or in water, at a concentration of approximately 1 mg/mL.[10]

Dilution: Take a small aliquot (e.g., 10 µL) of the stock solution and dilute it to a final

concentration of 1-10 µg/mL in a solvent mixture suitable for electrospray ionization (ESI),

such as 50:50 acetonitrile:water with 0.1% formic acid.[10][11]

Instrumentation: Use a mass spectrometer equipped with an ESI source.

Data Acquisition: Infuse the sample directly or via liquid chromatography (LC). Acquire data

in positive ion mode. For fragmentation analysis (MS/MS), select the precursor ion (m/z

181.1 for [M+H]⁺) and apply collision-induced dissociation (CID).[12]

FT-IR Spectroscopy Protocol
Sample Preparation: For solid-state analysis, mix a small amount of the sample with dry

potassium bromide (KBr) and press it into a thin pellet. Alternatively, use an Attenuated Total

Reflectance (ATR) accessory, which requires placing a small amount of the powder directly

onto the crystal.[13]

Background Collection: Record a background spectrum of the empty sample compartment

(for KBr pellet) or the clean ATR crystal.

Data Acquisition: Place the sample in the spectrometer and collect the spectrum. Typically,

16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400

cm⁻¹.

Data Processing: The final spectrum is presented in terms of transmittance or absorbance

after automatic background subtraction by the instrument software.

UV-Visible Spectroscopy Protocol
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Sample Preparation: Prepare a stock solution of 4-Amino-L-phenylalanine in a UV-

transparent solvent, typically deionized water or a buffer solution (e.g., phosphate buffer).[14]

[15] Dilute the stock solution to a concentration that results in an absorbance reading

between 0.1 and 1.0.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Blanking: Fill a quartz cuvette with the solvent used for sample preparation and use it to zero

the instrument (set the baseline).[14]

Data Acquisition: Replace the blank cuvette with the sample cuvette. Scan a wavelength

range from approximately 200 nm to 400 nm to identify all absorption maxima.[16]

Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key logical workflows and

conceptual pathways relevant to the analysis and application of 4-Amino-L-phenylalanine.

Spectroscopic Characterization Workflow
This diagram outlines the systematic process for the complete spectroscopic identification and

characterization of 4-Amino-L-phenylalanine.
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Peptide Synthesis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1267222#spectroscopic-data-for-4-amino-l-
phenylalanine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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